molecular formula C16H16FN3O3S B2698326 N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1219186-60-3

N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

Cat. No. B2698326
M. Wt: 349.38
InChI Key: QPKZMXQGNYNCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of much research due to its various pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives often involves the reaction of aminobenzenesulfonamides with trimethyl orthoacetate .


Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These four thiadiazine systems can give rise to benzo derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary depending on the specific functional groups attached to the ring .

Scientific Research Applications

Structural Analysis and Synthesis Methodologies

Benzothiadiazine derivatives exhibit extensive intramolecular hydrogen bonds, stabilizing their structures, which is a crucial aspect in the development of drugs and catalysts (Siddiqui et al., 2008). The heterocyclic thiazine rings often adopt half-chair conformations, essential for their interaction with biological targets or catalytic activity. Synthesis of these compounds has been explored through various methods, including the preparation of hybrid compounds evaluated for pharmacological activities (Khelili et al., 2012).

Catalytic Applications

Catalytic applications of benzothiadiazine derivatives have been reported, including their use as efficient catalysts for the synthesis of organic compounds. For example, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a catalyst for preparing 9-aryl-1,8-dioxo-octahydroxanthene derivatives, indicating its potential in facilitating condensation reactions under neutral media (Khazaei et al., 2016).

Pharmacological Applications

The pharmacological potential of benzothiadiazine derivatives extends to various therapeutic areas, including the modulation of uterine smooth muscle activity, highlighting their utility in developing treatments for conditions involving smooth muscle dysfunction (Khelili et al., 2012). Additionally, their impact on insulin secretion and vascular myogenic activity has been studied, suggesting a selective action towards certain physiological processes.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-9-5-10(2)7-12(6-9)18-16(21)15-19-13-8-11(17)3-4-14(13)24(22,23)20-15/h3-8,15,19-20H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZMXQGNYNCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

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